molecular formula C11H10N2OS B2572526 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 109942-16-7

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Cat. No.: B2572526
CAS No.: 109942-16-7
M. Wt: 218.27
InChI Key: DOBCLHOWEVRVDL-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the reaction of aromatic aldehydes with ethyl acetoacetate and thiourea. The reaction is carried out in the presence of a catalyst, such as [Dsbim]Cl, at elevated temperatures (around 80°C) with continuous stirring . The progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one serves as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.

Biology

Research has indicated that this compound possesses potential biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Anticancer Activity: Preliminary investigations suggest that it may have anticancer properties, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases. The mechanism of action typically involves binding to enzymes or receptors to modulate their activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can be harnessed in the formulation of specialty chemicals and novel materials.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS: 109942-16-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H12N2OS. It features a tetrahydropyrimidine ring with a sulfanylidene group, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, Gülten Şirin Gezer et al. synthesized a series of tetrahydropyrimidine derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed potent activity against various bacterial strains, suggesting that the sulfanylidene moiety enhances the antimicrobial potential of these compounds .

Antitumor Effects

Studies have highlighted the antitumor properties of related pyrimidine compounds. The presence of the thio group in the structure is believed to play a crucial role in inhibiting cancer cell proliferation. For example, derivatives similar to 5-Methyl-6-phenyl-2-sulfanylidene have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that 5-Methyl-6-phenyl-2-sulfanylidene may possess similar anti-inflammatory activities .

The biological activity of 5-Methyl-6-phenyl-2-sulfanylidene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as COX and lipoxygenase.
  • Cell Cycle Modulation : It can affect cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.

Study 1: Antimicrobial Efficacy

In a study conducted by Gülten Şirin Gezer et al., several derivatives were synthesized using a one-pot three-component Biginelli condensation reaction. The antimicrobial activities were assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Compound C64Weak

Study 2: Antitumor Activity

A separate investigation into the antitumor effects revealed that a related compound induced apoptosis in human breast cancer cells (MCF-7). This study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.

TreatmentApoptosis Rate (%)Cell Cycle Arrest (%)
Control550
Compound D2570

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the structural features of this compound?

Q. How does the crystal packing and hydrogen bonding network revealed by X-ray diffraction influence the compound's stability and intermolecular interactions?

Methodological Answer: The triclinic crystal structure (P1 space group) shows intermolecular N–H···S and C–H···O hydrogen bonds, forming a 3D network . These interactions:

  • Enhance thermal stability: Melting points >200°C are observed due to strong packing .
  • Guide co-crystallization: Co-formers with complementary H-bond donors (e.g., carboxylic acids) improve solubility without disrupting the core structure.

Q. What strategies can resolve discrepancies in reported biological activities between 2-sulfanylidene and 2-oxo derivatives of tetrahydropyrimidinones?

Q. How does the introduction of electron-withdrawing substituents (e.g., -CF₃, -F) on the phenyl ring modulate the compound's electronic environment and bioactivity?

Methodological Answer: Substituents alter electron density and dipole moments:

  • -CF₃ groups (): Increase lipophilicity (logP +0.5) and enhance membrane penetration, boosting antifungal activity .
  • -F groups ( ): Polarize the aromatic ring, improving hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase) . Method: Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values.

Q. What methodological approaches are recommended for assessing the impact of N-alkylation or acylation on the compound's pharmacokinetic properties?

Methodological Answer:

  • Synthetic modification: Introduce acetyl or ethyl groups at the N-position (e.g., ) .
  • ADME profiling:

  • Solubility: Shake-flask method in pH 7.4 buffer.
  • Permeability: Caco-2 cell monolayer assay.
  • Metabolic stability: Microsomal incubation with LC-MS analysis.

Properties

IUPAC Name

5-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-9(8-5-3-2-4-6-8)12-11(15)13-10(7)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBCLHOWEVRVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 ml of concentrated hydrochloric acid, 17.2 g (62 mmole) of 1-(methoxymethyl)-6-phenylthiothymine was added and allowed to react for 2 hours at 80° C. The reaction mixture was concentrated under reduced pressure and crystallized from ethanol to obtain 3.8 g of the target compound (Yield: 26%).
Name
1-(methoxymethyl)-6-phenylthiothymine
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
26%

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